2-Oxa-5,8,14-triazapentadecan-15-oic acid, 12-hydroxy-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
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Overview
Description
2-Oxa-5,8,14-triazapentadecan-15-oic acid, 12-hydroxy-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s intricate structure suggests it may have unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may involve:
Stepwise construction of the triazapentadecan backbone: This could involve the use of amine and carboxylic acid derivatives.
Introduction of the oxa and hydroxy groups: These functional groups may be introduced through oxidation reactions or the use of specific reagents like epoxides.
Formation of the ester linkage: This step often involves esterification reactions using alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such compounds may involve:
Optimization of reaction conditions: This includes temperature, pressure, and the use of catalysts to increase yield and selectivity.
Scale-up processes: Ensuring that the reactions can be performed on a large scale while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or metabolic pathways.
Drug Development:
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays or imaging agents.
Industry
Manufacturing: Potential use in the production of specialty chemicals or materials.
Environmental Applications: Use in environmental remediation or pollution control.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-(1,3-benzodioxol-5-ylmethyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R,10S,12R*,13R*))-**
Uniqueness
The unique structure of 2-Oxa-5,8,14-triazapentadecan-15-oic acid, 12-hydroxy-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- may confer specific properties that differentiate it from similar compounds, such as enhanced reactivity or selectivity in certain reactions.
Properties
CAS No. |
178047-79-5 |
---|---|
Molecular Formula |
C32H47N3O6 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(2S)-1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C32H47N3O6/c1-22(2)28(30(38)33-17-18-40-6)35-29(37)25(19-23-13-9-7-10-14-23)21-27(36)26(20-24-15-11-8-12-16-24)34-31(39)41-32(3,4)5/h7-16,22,25-28,36H,17-21H2,1-6H3,(H,33,38)(H,34,39)(H,35,37)/t25-,26+,27+,28+/m1/s1 |
InChI Key |
XKIQUOZCZZSTGM-UNFRKHOWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCOC)NC(=O)[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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